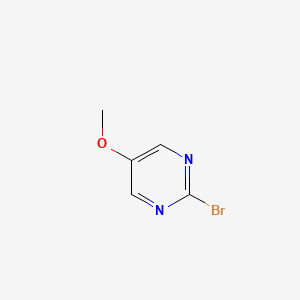

2-Bromo-5-methoxypyrimidine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. ignited.in Heterocyclic compounds featuring the pyrimidine core are of immense interest as they represent a significant class of both natural and synthetic molecules with a wide range of biological activities. nih.gov Their inherent presence in the fundamental building blocks of life—namely as the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA—underscores their profound biological relevance. ignited.intandfonline.com This endogenous nature allows pyrimidine derivatives to readily interact with various biological targets, including enzymes and genetic material. nih.gov

The structural framework of pyrimidine is considered a "privileged scaffold" in medicinal chemistry. This is due to its proven success in forming the core of numerous therapeutic agents. nih.gov Drugs incorporating the pyrimidine motif have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. nih.govorientjchem.org The continuous evolution of the landscape of FDA-approved drugs containing the pyrimidine scaffold attests to its enduring importance. nih.gov As researchers seek novel drugs to combat diseases and address growing resistance to existing therapies, the exploration of the chemical space around the pyrimidine nucleus remains a vibrant and critical area of research. nih.govtandfonline.com

Strategic Importance of Halogenated Pyrimidine Scaffolds as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring is a key strategy for creating versatile synthetic intermediates. digitellinc.comnih.gov Halogenated pyrimidines are crucial building blocks in organic synthesis, primarily because the halogen atom serves as an excellent leaving group, enhancing the scaffold's reactivity in a variety of chemical transformations. This enhanced reactivity is particularly valuable in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira cross-couplings frequently employ halogenated pyrimidines to link the pyrimidine core to other molecular fragments, allowing for the construction of complex molecular architectures. clockss.org The bromine atom at position 2, for instance, significantly enhances the pyrimidine's reactivity in such palladium-catalyzed coupling reactions. Beyond cross-coupling, the halogen substituent makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups, including amines, thiols, and alkoxy groups. This reactivity makes halogenated pyrimidines indispensable precursors for the synthesis of pharmaceuticals and agrochemicals. digitellinc.com The ability to regioselectively introduce halogens allows for precise control over the synthetic pathway, making these intermediates highly sought after in multi-step synthetic campaigns. digitellinc.comresearchgate.net

Overview of Research Trajectories for 2-Bromo-5-methoxypyrimidine Derivatives

This compound is a heterocyclic organic compound that has garnered attention as a valuable intermediate for creating more complex molecules. cymitquimica.comyacooscience.com Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 5-position. cymitquimica.com This specific arrangement of functional groups dictates its chemical behavior and synthetic utility. The bromine atom provides a reactive site for substitution and cross-coupling reactions, while the electron-donating methoxy group influences the electronic properties of the pyrimidine ring, thereby modulating its reactivity. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.012 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 14001-66-2 |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. cymitquimica.com |

Research involving this compound and its close analogs primarily focuses on its use as a building block in the synthesis of biologically active compounds. A prominent synthetic strategy involves the Suzuki cross-coupling reaction. For instance, related structures like 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids to generate 2,5-disubstituted pyrimidines. researchgate.net Similarly, 2-methoxy-5-bromopyrimidine can be converted into 2-methoxy-5-pyrimidylboronic acid, which then serves as a partner in Suzuki reactions with heteroaryl halides to create complex heteroarylpyrimidine systems.

Table 2: Key Synthetic Reactions Involving the this compound Scaffold

| Reaction Type | Description | Reagents/Conditions | Application |

|---|---|---|---|

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromopyrimidine with a boronic acid to form a new C-C bond. researchgate.net | PdCl₂(PPh₃)₂, Na₂CO₃, water or dioxane solvent. researchgate.net | Synthesis of 2,5-disubstituted pyrimidines and complex heteroaryl systems. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | The bromine atom is displaced by a nucleophile, such as an alcohol. acs.org | Base (e.g., potassium tert-butylate), alcohol (e.g., ethylene (B1197577) glycol). acs.org | Attachment of the pyrimidine moiety to other molecular fragments, as seen in the synthesis of endothelin receptor antagonists. acs.org |

| Lithium-Halogen Exchange | The bromine atom is exchanged for a lithium atom, which can then react with an electrophile. | n-Butyllithium, followed by an electrophile (e.g., triisopropylborate). | Formation of pyrimidylboronic acids for subsequent coupling reactions. |

A significant application of this scaffold is found in the synthesis of potent, dual endothelin receptor antagonists. In the development of Macitentan, a drug used for treating pulmonary arterial hypertension, a crucial step involves the attachment of a substituted pyrimidine ring. acs.org This is achieved through a nucleophilic substitution reaction where an ethylene glycol linker displaces the halogen on a 5-bromo-2-chloropyrimidine (B32469), a closely related analog, to form the final ether linkage. acs.org This highlights the research trajectory of using halogenated methoxypyrimidines to construct complex, biologically active molecules with high therapeutic potential.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-bromopyrimidine |

| 2-methoxy-5-pyrimidylboronic acid |

| 2,5-disubstituted pyrimidines |

| 4,6-bis(5-pyrimidyl)pyrimidine |

| 4,6-dichloropyrimidine |

| 5-bromo-2,4-(tert-butoxy)-pyrimidine |

| 5-bromo-2-methoxypyrimidine (B78064) |

| 5-bromopyrimidine |

| Aronixil |

| Bosentan |

| Brodimoprim |

| Broxuridine |

| Buspirone |

| Cyprodinil |

| Cytosine |

| Enazadrem |

| Epirizole |

| Etravirine |

| Flucytosine |

| Iclaprim |

| Imatinib |

| Macitentan |

| Neohetramine |

| Nilotinib |

| Orotic acid |

| Osimertinib |

| Paliperidone |

| Prasletinib |

| Rilpivirine |

| Risperidone |

| Rosuvastatin |

| Staurosporine |

| Thymine |

| Trimethoprim |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZWHUYAABAFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Bromo 5 Methoxypyrimidine

Direct Halogenation Approaches to Pyrimidine (B1678525) Cores

Direct halogenation is a fundamental method for synthesizing halogenated pyrimidines. The 5-position of the pyrimidine ring is susceptible to direct halogenation by electrophilic reagents. semanticscholar.orgscialert.net However, halogenation at the more electron-deficient 2-, 4-, and 6-positions typically occurs through nucleophilic exchange reactions. semanticscholar.orgscialert.net To facilitate electrophilic substitution at these positions, the pyrimidine ring often requires activation by an electron-donating group, such as a hydroxyl or amino group. semanticscholar.orgscialert.net

Bromination of Substituted Pyrimidines (e.g., 2-Amino-5-methoxypyridine)

A common route to achieving 2-bromo-substituted pyridines and pyrimidines involves the Sandmeyer-type reaction of an amino-substituted precursor. For instance, 2-amino-5-methoxypyridine (B21397) can be converted to 2-bromo-5-methoxypyridine. chemicalbook.com The process involves dissolving 2-amino-5-methoxypyridine in hydrobromic acid, followed by the addition of bromine and then sodium nitrite (B80452) at low temperatures (below -5°C). chemicalbook.com The reaction mixture is then neutralized and extracted to yield the desired product. chemicalbook.com A similar strategy can be applied to pyrimidine analogs.

Halogen Exchange Reactions (e.g., conversion of 2-Hydroxy-5-bromopyrimidine to 2-Chloro-5-bromopyrimidine as an intermediate)

Halogen exchange reactions provide a versatile method for introducing different halogens onto the pyrimidine ring. A notable example is the conversion of a hydroxy-pyrimidine to a chloro-pyrimidine, which can then be a precursor for further reactions. For example, 2-hydroxy-5-bromopyrimidine can be converted to 2-chloro-5-bromopyrimidine. chemicalbook.com This is often achieved by heating the hydroxy-pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of a base such as triethylamine (B128534) or in a solvent like toluene (B28343). chemicalbook.comgoogle.com One specific method involves reacting 2-hydroxy-5-bromopyrimidine with POCl₃ and triethylamine in toluene at 80-85°C for 6 hours. chemicalbook.com Another approach utilizes POCl₃ with a phase-transfer catalyst like cetyltrimethylammonium chloride in DMF at 40°C for 12 hours, yielding 91% of 2-chloro-5-bromopyrimidine. chemicalbook.com A solvent-free method has also been reported, reacting 2-hydroxy-5-bromopyridine with equimolar POCl₃ to yield 2-chloro-5-bromopyridine in 95% yield. mdpi.com This 2-chloro intermediate is valuable as the chlorine at position 2 is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups, including a methoxy (B1213986) group.

Strategies for Methoxy Group Introduction

The methoxy group is typically introduced onto the pyrimidine ring via a nucleophilic substitution reaction, where a leaving group, often a halogen, is displaced by a methoxide (B1231860) source. A common method involves reacting a chloropyrimidine derivative with sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF). ontosight.ai For instance, 2-chloro-5-bromopyrimidine can be reacted with sodium methoxide in DMF at 80°C for 6 hours to produce 2-methoxy-5-bromopyrimidine with a 72% yield. The reactivity of the leaving group is crucial, with halogens at the 2-, 4-, and 6-positions being more readily substituted. The introduction of activating groups, such as a 5-nitroso group, can significantly enhance the rate of nucleophilic substitution of a 2-methoxy group. researchgate.netresearchgate.net

Regioselective Synthesis and Functionalization of Pyrimidine Rings

Regioselectivity is a critical aspect of pyrimidine synthesis, ensuring that functional groups are introduced at the desired positions. The inherent electronic properties of the pyrimidine ring, with electron-deficient positions at 2, 4, and 6, and a more electron-rich position at 5, govern its reactivity. semanticscholar.orgscialert.net This allows for selective reactions. For instance, direct electrophilic halogenation occurs preferentially at the 5-position. semanticscholar.orgscialert.net For functionalization at other positions, strategies like metal-halogen exchange are employed. A brominated pyrimidine can be treated with an organolithium reagent like n-butyllithium to form a lithiated intermediate, which can then react with various electrophiles to introduce a wide range of substituents. jst.go.jpethz.chresearchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. rsc.orgresearchgate.net The differential reactivity of halogens at different positions can be exploited for sequential functionalization. For example, in 2-chloro-5-bromopyrimidine, the bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position, allowing for selective substitution at C5 while leaving the C2 position available for subsequent nucleophilic substitution.

Optimization of Reaction Parameters and Yield Enhancement in 2-Bromo-5-methoxypyrimidine Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of reagents, catalysts, solvents, temperature, and reaction time.

Catalytic Systems and Reagent Selection

The choice of catalyst and reagents significantly impacts the efficiency of the synthesis. In halogenation reactions, the selection of the halogenating agent is crucial. For bromination, reagents like N-bromosuccinimide (NBS) are often used. rsc.orgrsc.org For the conversion of hydroxypyrimidines to chloropyrimidines, phosphorus oxychloride (POCl₃) is a common reagent, and the addition of a base like triethylamine or a phase-transfer catalyst can improve yields. chemicalbook.com

In the introduction of the methoxy group, the choice of the base and solvent is important. Sodium methoxide is a standard reagent, and polar aprotic solvents like DMF can enhance the reaction rate.

For cross-coupling reactions to functionalize the pyrimidine ring, various palladium catalysts are used, often in combination with specific ligands that modulate their reactivity and selectivity. The development of novel catalytic systems, including nickel and cobalt complexes, is an active area of research aiming for more efficient and sustainable synthesis of pyrimidine derivatives. acs.orgrsc.org

The table below summarizes a selection of synthetic methods and their reported yields for key transformations in the synthesis of this compound and related compounds.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Chlorination | 2-Hydroxy-5-bromopyrimidine | POCl₃, Triethylamine, Toluene | 80-85°C, 6h | 2-Chloro-5-bromopyrimidine | Not specified | chemicalbook.com |

| Chlorination | 2-Hydroxy-5-bromopyrimidine | POCl₃, Cetyltrimethylammonium chloride, DMF | 40°C, 12h | 2-Chloro-5-bromopyrimidine | 91% | chemicalbook.com |

| Chlorination | 2-Hydroxy-5-bromopyridine | POCl₃ (equimolar) | Solvent-free | 2-Chloro-5-bromopyridine | 95% | mdpi.com |

| Methoxylation | 2-Chloro-5-bromopyrimidine | NaOMe, DMF | 80°C, 6h | 2-Methoxy-5-bromopyrimidine | 72% | |

| Bromination | 2-Amino-5-methoxypyridine | HBr, Br₂, NaNO₂ | < -5°C | 2-Bromo-5-methoxypyridine | 63% | chemicalbook.com |

An in-depth examination of the synthetic strategies for producing this compound reveals the critical interplay of various reaction parameters. The careful selection of solvents, precise control of temperature, and effective purification methods are paramount in achieving high yield and purity of this important chemical intermediate.

2 Solvent Effects and Reaction Media

The choice of solvent is a critical factor that can significantly influence the reaction rates, yields, and selectivity in the synthesis of this compound and its derivatives. The literature consistently points towards the use of polar aprotic solvents, particularly in reactions involving nucleophilic aromatic substitution (SNAr).

Detailed Research Findings: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently employed in the synthesis of substituted pyrimidines. frontiersin.org These solvents are effective because they can solvate the cation while leaving the nucleophile relatively free and highly reactive. This enhances the rate of nucleophilic attack on the electron-deficient pyrimidine ring. For instance, in the synthesis of 2-(1H-imidazol-1-yl)-5-methoxypyrimidine from this compound, DMSO is used as the reaction medium. frontiersin.org Similarly, the synthesis of related bromo-pyrimidine derivatives often utilizes DMF or DMSO to facilitate the substitution of the bromine atom or another leaving group. The selection of the solvent is dependent on the specific reactants' solubility and the reaction temperature. In some cases, halogenated solvents like dichloromethane (B109758) or chloroform (B151607) may be used, particularly in bromination reactions. google.com

The table below summarizes the solvents commonly used in syntheses involving pyrimidine derivatives, highlighting their roles.

| Solvent | Type | Role in Synthesis | Example Reference |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Enhances reactivity of nucleophiles in SNAr reactions by stabilizing intermediates. | Synthesis of imidazole (B134444) derivatives from this compound. frontiersin.org |

| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, it accelerates SNAr reactions. | Often used in the bromination and subsequent functionalization of pyrimidine rings. |

| Dichloromethane (DCM) | Halogenated | Used as a solvent for bromination reactions and in purification steps like chromatography. google.comchemicalbook.com | Bromination of methoxy-substituted aromatic rings. google.com |

| Ethanol (B145695)/Methanol | Polar Protic | Primarily used for recrystallization and purification of the final product. google.com | Purification of 2-bromo-5-methoxybenzoic acid. google.com |

| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | Used in reactions involving organometallic reagents or when a less polar medium than DMF/DMSO is required. | Employed in reactions with sodium hydride to form alkoxides for subsequent coupling. acs.org |

3 Temperature Control and Kinetic Considerations

Temperature is a crucial parameter in the synthesis of this compound, governing not only the reaction rate but also the product distribution through kinetic and thermodynamic control. wikipedia.org

Detailed Research Findings: Synthetic procedures for halogenated pyrimidines often require precise temperature management to maximize the yield of the desired product while minimizing side reactions. For instance, bromination reactions are sometimes conducted at low temperatures (e.g., 0–5 °C) to enhance selectivity and prevent decomposition of the starting material or product. Conversely, nucleophilic substitution reactions on the this compound scaffold frequently require elevated temperatures, typically in the range of 70–100 °C, to overcome the activation energy barrier. frontiersin.orgacs.org A reaction to form a derivative from this compound was stirred at 70°C for 24 hours. frontiersin.org Another synthesis involving a related 5-bromo-2-chloropyrimidine (B32469) was heated to 75°C. acs.org

The concept of kinetic versus thermodynamic control is particularly relevant. pressbooks.publibretexts.org At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). wikipedia.orglibretexts.org At higher temperatures, the reaction can become reversible, leading to an equilibrium state. libretexts.org Under these conditions of thermodynamic control, the most stable product will be the major component of the final mixture, even if it forms more slowly. wikipedia.orgpressbooks.pub Therefore, controlling the temperature allows chemists to select for either the kinetic or thermodynamic product, depending on which is desired. For many pyrimidine syntheses, a specific temperature is maintained to ensure the reaction proceeds efficiently towards a single, desired product without the need to separate isomers that might form under different thermal conditions.

| Temperature Range | Reaction Type | Rationale |

| Low (e.g., -10 to 5°C) | Electrophilic Bromination | Kinetic Control : Increases selectivity and minimizes side reactions like over-bromination or ring decomposition. chemicalbook.com |

| Moderate (e.g., 25 to 40°C) | Bromination / Chlorination | Balances reaction rate and selectivity for robust industrial processes. google.comgoogle.com |

| High (e.g., 70 to 100°C) | Nucleophilic Aromatic Substitution | Thermodynamic Control : Provides sufficient energy to overcome the activation barrier for substitution reactions, driving the reaction to completion. frontiersin.orgacs.org |

4 Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its synthetic intermediates are essential steps to ensure the final product meets the required purity standards for subsequent applications. A combination of techniques is often employed.

Detailed Research Findings: Following the reaction, the crude product mixture typically contains the desired compound along with unreacted starting materials, reagents, and by-products. The primary methods for purification include extraction, chromatography, recrystallization, and distillation.

Extraction and Quenching: The initial workup often involves quenching the reaction by pouring the mixture into ice water, followed by extraction with an organic solvent like ether or dichloromethane to separate the organic product from inorganic salts and water-soluble impurities. google.comchemicalbook.com

Column Chromatography: This is one of the most powerful and commonly cited purification methods for bromo-pyrimidine derivatives. chemicalbook.com Silica (B1680970) gel is the standard stationary phase, and a gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297), is used as the mobile phase to separate compounds based on their polarity. This technique is highly effective for removing closely related impurities.

Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol) is a simple and effective method for achieving high purity. google.comacs.org The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Distillation: For liquid products or intermediates, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point. chemicalbook.com

The choice of purification strategy depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities.

| Purification Technique | Description | Application |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Isolation of the target compound from reaction by-products and unreacted starting materials. chemicalbook.com |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. acs.org | Final purification step for solid products to achieve high purity. google.com |

| Extraction | Separation based on a compound's differential solubility in two immiscible liquid phases (e.g., water and an organic solvent). chemicalbook.com | Initial workup step to remove inorganic salts and water-soluble impurities. google.com |

| Distillation (under reduced pressure) | Purification of liquids based on differences in boiling points. chemicalbook.com | Used for purifying liquid intermediates or final products. chemicalbook.com |

Chemical Transformations and Reactivity Profiles of 2 Bromo 5 Methoxypyrimidine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. scialert.netsemanticscholar.org

The bromine atom at the 2-position of 2-Bromo-5-methoxypyrimidine is a good leaving group and can be readily displaced by a variety of nucleophiles. cymitquimica.com This reactivity is a cornerstone of its utility in synthetic chemistry.

In a notable example, the synthesis of a GluN2B-selective NMDAR antagonist involved the nucleophilic aromatic substitution (SNAr) reaction between a triazole intermediate and this compound. nih.gov The reaction, carried out in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at 40°C, resulted in the formation of the desired product in a 29% yield. nih.gov This demonstrates the displacement of the bromine atom by an alcohol nucleophile. nih.gov

The general mechanism for SNAr reactions on pyrimidine rings involves the addition of the nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrimidine ring. Polar aprotic solvents like DMF or DMSO are often employed to enhance reactivity by stabilizing the charged intermediate.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromo-pyrimidines

| Reactant | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | 1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | NaH, THF, 40°C | 2-((1-(3-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxypyrimidine | 29% | nih.gov |

| 5-bromo-2-chloropyrimidine (B32469) | 2-bromo-4-methylphenol | K₂CO₃, DMF | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | Not specified | |

| 2-chloro-5-bromopyrimidine | Substituted benzyl (B1604629) alcohols | Cs₂CO₃, CH₃CN:DMF (1:1) | 2-substituted benzyloxy-5-bromopyrimidines | Not specified | researchgate.net |

While the bromine atom is the primary site for nucleophilic attack, the methoxy (B1213986) group at the 5-position can also influence the reactivity of the pyrimidine ring. Generally, methoxy groups at the 2- or 4-positions can be displaced by strong nucleophiles, although this is less common than the displacement of a halogen. smolecule.com However, the 5-position is less activated towards nucleophilic substitution. scialert.net Therefore, the methoxy group in this compound is generally stable under the conditions used for displacing the 2-bromo substituent. Its primary role is to modulate the electronic properties of the ring, which can indirectly affect the rate and regioselectivity of reactions. cymitquimica.com

Displacement of the Bromine Atom

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrimidine derivatives. google.comacs.org The bromine atom at the 2-position of this compound makes it an excellent substrate for these transformations. google.com

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile methods for creating C-C bonds. preprints.orgnih.gov

This compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate a diverse range of 2,5-disubstituted pyrimidines. researchgate.net These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a base like sodium carbonate or potassium carbonate. researchgate.networktribe.com

For instance, the Suzuki coupling of 5-bromo-2-methoxypyrimidine (B78064) with 6-chloro-2-methoxypyridin-3-ylboronic acid afforded the corresponding heterobiaryl product in 58% yield. dergipark.org.tr Although this example uses the isomeric 5-bromo-2-methoxypyrimidine, the reactivity principle is directly applicable to this compound. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields and selectivity. researchgate.netscispace.com The synthesis of various aryl and heteroaryl pyrimidine derivatives is crucial for developing new pharmaceutical agents and functional materials. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Reactions on Bromopyrimidines

| Halopyrimidine | Boronic Acid | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-bromo-2-methoxypyrimidine | 6-chloro-2-methoxypyridin-3-ylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 5-(6'-Chloro-2'-methoxypyridin-3'-yl)-2-methoxypyrimidine | 58% | dergipark.org.tr |

| 2-substituted benzyloxy-5-bromopyrimidines | Aryl boronic acids | PdCl₂(PPh₃)₂, aq. Na₂CO₃ | 2,5-disubstituted pyrimidines | Not specified | researchgate.net |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG2/XPhos | 3-aryl pyrazolo[1,5-a]pyrimidin-5(4H)-ones | 61-89% | scispace.com |

An alternative strategy in Suzuki-Miyaura coupling involves converting the bromo-pyrimidine into a pyrimidylboronic acid, which can then be coupled with various aryl or heteroaryl halides. 2-Methoxy-5-pyrimidylboronic acid has been synthesized from 2-methoxy-5-bromopyrimidine through a lithium-halogen exchange reaction followed by quenching with triisopropylborate. worktribe.com This boronic acid is a valuable intermediate for the synthesis of more complex molecules. medchemexpress.comchemscene.comcymitquimica.com

The resulting (2-methoxypyrimidin-5-yl)boronic acid can then participate in Suzuki reactions with a wide array of halides, offering a flexible approach to constructing biaryl and heteroaryl structures. worktribe.comcymitquimica.com For example, the coupling of 2-methoxy-5-pyrimidylboronic acid with heteroaryl halides using a palladium catalyst yields the corresponding heteroarylpyrimidines. worktribe.com

Synthesis of Aryl and Heteroaryl Pyrimidine Derivatives

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful method for the formation of carbon-nitrogen (C-N) bonds, and this compound serves as a competent substrate in this reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a variety of amine nucleophiles at the 2-position of the pyrimidine core.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in conjunction with a suitable phosphine (B1218219) ligand, like Xantphos. A base, commonly sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle. The choice of solvent, ligand, and reaction temperature is crucial for achieving high yields and minimizing side reactions. For instance, the amination of a related compound, 2-bromo-5-fluoropyrimidine, has been successfully achieved using Pd₂(dba)₃ and Xantphos in toluene (B28343) at 100°C. The electron-donating methoxy group in this compound influences the reactivity of the C-Br bond, making it susceptible to this transformation. This methodology has been applied in the synthesis of various aminopyrimidine derivatives, which are precursors to biologically active molecules. acs.orgnih.govresearchgate.net

Table 1: Representative Buchwald-Hartwig Amination of Bromopyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Reference |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Various amines | 2-Aminopyrimidines | |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Anilines | N-Aryl-2-aminopyrimidines | acs.org |

Note: This table presents generalized conditions and may vary for this compound.

Sonogashira Coupling for C-C Alkynyl Bond Formation

The Sonogashira coupling reaction provides a direct route to introduce alkynyl groups at the 2-position of the pyrimidine ring, leading to the formation of valuable 2-alkynyl-5-methoxypyrimidines. This reaction involves the coupling of a terminal alkyne with the aryl halide (this compound) and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nrochemistry.comlibretexts.org

The standard conditions for a Sonogashira coupling involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used as the solvent and to neutralize the hydrogen halide formed during the reaction. nrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. nrochemistry.com The bromine atom at the 2-position of this compound is sufficiently reactive to participate in this transformation, enabling the synthesis of a diverse range of alkynylpyrimidine derivatives. rsc.orgnanochemres.org These products can serve as key intermediates for further functionalization, for example, in the construction of more complex heterocyclic systems.

Table 2: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Substrates | Product Type | Reference |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | THF | Room Temp | Aryl halide, Terminal alkyne | Arylalkyne | nrochemistry.com |

| Pd(PPh₃)₄ | CuI | Triethylamine | DMF | 80-100°C | Heteroaryl halide, Terminal alkyne | Heteroarylalkyne | libretexts.org |

Note: This table presents generalized conditions and may vary for this compound.

Other Metal-Catalyzed Coupling Reactions (e.g., involving Indium Organometallics)

Beyond the more common palladium-catalyzed reactions, other metal-catalyzed cross-coupling methods have been explored for the functionalization of halopyrimidines. Notably, the use of indium organometallics has emerged as a valuable tool in organic synthesis. acs.orgresearchgate.netresearcher.life Palladium-catalyzed cross-coupling reactions of triorganoindium reagents (R₃In) with dihalopyrimidines have been shown to proceed with good yields and chemoselectivity. acs.orgnih.gov

For instance, the reaction of triorganoindium reagents with 5-bromo-2-chloropyrimidine can be controlled to achieve either mono- or disubstitution. acs.orgnih.gov This suggests that similar reactivity could be expected with this compound, allowing for the introduction of various organic groups (alkyl, aryl, etc.) at the 2-position. These reactions often exhibit high efficiency, with all three organic groups from the indium reagent being transferable. acs.org This methodology has been successfully applied in the total synthesis of natural products, such as hyrtinadine A. acs.orgnih.gov The versatility of indium reagents opens up possibilities for creating novel 2,5-disubstituted pyrimidine derivatives that may not be easily accessible through other coupling methods. rsc.org

Lithium-Halogen Exchange and Subsequent Electrophilic Trapping

Lithium-halogen exchange is a powerful and rapid reaction for converting aryl halides into the corresponding aryllithium species. harvard.eduias.ac.in In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) can induce the exchange of the bromine atom for a lithium atom. nih.gov

This process generates a highly reactive 2-lithio-5-methoxypyrimidine intermediate. This organolithium species can then be trapped with a wide variety of electrophiles to introduce new functional groups at the 2-position. For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide followed by an acidic workup provides the corresponding carboxylic acid. This method offers a complementary approach to cross-coupling reactions for the synthesis of 2-substituted pyrimidines. The regioselectivity of the lithium-halogen exchange is generally high, occurring specifically at the site of the halogen atom. ias.ac.in This transformation has been utilized to synthesize precursors for pyrimidinylboronic acids, which are themselves valuable reagents in Suzuki cross-coupling reactions. nih.gov

Derivatization Leading to Diverse 2,5-Disubstituted Pyrimidine Scaffolds

The chemical transformations discussed above highlight the utility of this compound as a versatile precursor for a wide range of 2,5-disubstituted pyrimidine derivatives. nih.govresearchgate.net The ability to selectively introduce different functional groups at the 2-position through various reaction pathways, while retaining the methoxy group at the 5-position, is a key advantage of this starting material.

For example, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the 2-position, followed by demethylation of the methoxy group at the 5-position to yield a 5-hydroxypyrimidine (B18772) derivative. Alternatively, a Buchwald-Hartwig amination could be followed by further reactions on the newly introduced amino group. The sequential application of these and other reactions allows for the systematic construction of complex molecules with diverse substitution patterns on the pyrimidine core. nih.govresearchgate.net This synthetic flexibility makes this compound a valuable starting point for the development of new pharmaceutical agents and functional materials. semanticscholar.org

Strategic Applications in Pharmaceutical and Agrochemical Sciences

Medicinal Chemistry: 2-Bromo-5-methoxypyrimidine as a Core Building Block.csic.eschemimpex.com

In medicinal chemistry, this compound serves as a pivotal intermediate for the creation of complex molecules with therapeutic potential. chemimpex.com The presence of the bromine atom facilitates various chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to the pyrimidine (B1678525) core. This versatility is instrumental in the generation of extensive compound libraries for drug discovery programs.

Design and Synthesis of Novel Pharmacophores.csic.esbenchchem.com

The design and synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity—frequently leverage the reactivity of this compound. Its structure is a key component in the synthesis of various substituted pyrimidines. A notable synthetic strategy is the Suzuki cross-coupling reaction, which utilizes a palladium catalyst to attach different aryl or heteroaryl groups at the bromine-substituted position. This method enables the creation of a broad spectrum of new chemical entities that can be screened for potential biological activities.

Development of Endothelin Receptor Antagonists.acs.org

Endothelin receptors, particularly the endothelin-A (ET-A) subtype, are implicated in processes like vasoconstriction and cell proliferation, making them a target for cardiovascular disease therapies. This compound has been a valuable scaffold in the creation of potent endothelin receptor antagonists. acs.org For instance, it has been utilized in the synthesis of macitentan, an orally active dual endothelin receptor antagonist for pulmonary hypertension. chemicalbook.com The synthesis of such antagonists often involves attaching a substituted pyrimidine to an ethylene (B1197577) glycol moiety. acs.org

Anticancer Drug Discovery and Mechanism Exploration.csic.esbenchchem.comgoogle.com

The structural resemblance of the pyrimidine core to the building blocks of DNA and RNA makes its derivatives promising candidates for anticancer drug development. csic.esmdpi.com These compounds have the potential to interfere with nucleic acid synthesis and other vital cellular processes in cancer cells. This compound has proven to be a valuable starting material in this field of research.

Derivatives of this compound have demonstrated the ability to inhibit the growth of various cancer cell lines. Research has shown that certain 2,4,5-trisubstituted pyrimidines can impede the proliferation of cancer cells. researchgate.net The antiproliferative effects of these compounds are often linked to the inhibition of enzymes that are crucial for cell cycle progression.

In addition to halting cell growth, compounds derived from this compound can also trigger apoptosis, or programmed cell death, in cancerous cells. Studies have revealed that these derivatives can initiate apoptosis by activating key proteins in the cell death pathway and disrupting mitochondrial function. semanticscholar.org For instance, a novel chrysin (B1683763) analog, 8-bromo-7-methoxychrysin, has been shown to induce apoptosis in both cisplatin-sensitive and -resistant ovarian cancer cells by regulating the Akt/FOXO3a pathway. semanticscholar.org

A significant area of research is the development of this compound derivatives that selectively target specific cancer cell types. For example, some synthesized 2,5-disubstituted pyrimidines have exhibited moderate cytotoxic activity against the HeLa human cervical cancer cell line. researchgate.net This selectivity is vital for developing more effective cancer therapies with fewer side effects.

Interactive Data Table: Anticancer Activity of Pyrimidine Derivatives

| Cell Line | Derivative Type | Observed Effect |

| HeLa (Cervical Cancer) | 2,5-disubstituted pyrimidines | Moderate cytotoxic activity researchgate.net |

| Ovarian Cancer Cells | 8-bromo-7-methoxychrysin | Apoptosis induction semanticscholar.org |

Apoptosis Induction in Cancer Cell Lines

Antimicrobial Agent Development

The pyrimidine scaffold is a cornerstone in the discovery of new antimicrobial agents, and this compound provides a valuable starting point for creating novel derivatives. The presence of the bromine atom at the 2-position and the methoxy (B1213986) group at the 5-position allows for a variety of chemical modifications, leading to compounds with potential therapeutic benefits. Research into related brominated pyrimidine structures has shown promise in generating molecules with significant activity against a range of microbial pathogens.

Efficacy against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of brominated pyrimidines have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action for some related fluorinated pyrimidines is thought to involve the disruption of bacterial DNA synthesis. The development of new antibacterial agents is crucial, especially with the rise of antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). google.com

Studies on various synthesized pyrimidine derivatives have confirmed their potential. For instance, certain pyrazoline and pyrimidine derivatives have shown to be effective inhibitors of bacterial growth. researchgate.net In one study, derivatives of 5-bromo-pyrimidine displayed significant antimicrobial activity, highlighting the importance of this structural motif. Another research effort focused on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which were screened for their antibacterial properties. nih.gov These findings underscore the utility of the this compound core in developing new lines of attack against bacterial infections.

| Derivative Class | Target Bacteria | Reported Activity |

|---|---|---|

| 5-Bromo-pyrimidine Derivatives | Gram-positive & Gram-negative | Significant antimicrobial activity observed. |

| 2-Bromo-5-fluoro-4-methoxypyrimidine | Gram-positive & Gram-negative | Inhibits growth by potentially interfering with DNA synthesis. |

| Pyrazolo-benzothiazine Derivatives | Staphylococcus aureus (including MRSA) | Competitive inhibition with MIC90 values as low as 8 μg/mL. beilstein-journals.org |

| m-Bromothiolactone (mBTL) | Pseudomonas aeruginosa | Inhibits virulence factor production and biofilm formation. google.comchemicalbook.com |

Antiviral Compound Development (General Pyrimidine Derivatives)

The pyrimidine nucleus is a fundamental component of many compounds with significant antiviral activity. benthamdirect.com These molecules have been reported to inhibit a wide array of viruses, including those responsible for herpes, hepatitis B and C, and human immunodeficiency virus (HIV). benthamdirect.comnih.gov The structural similarity of pyrimidines to the natural bases of RNA and DNA allows them to interfere with viral replication processes. benthamdirect.com

Research has explored a vast number of pyrimidine derivatives for their antiviral potential. nih.gov For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been investigated for their antiviral properties. acgpubs.org Some studies have used plaque reduction assays to evaluate the ability of pyrimidine compounds to inhibit viral adsorption to host cells or to disrupt the lytic cycle. jocpr.com One study on novel pyrimidine derivatives synthesized from 2-thiouracil (B1096) demonstrated potent activity against Herpes Simplex Virus type-1 (HSV-1), with one derivative showing higher efficacy than the standard drug, acyclovir. sysrevpharm.org This broad-spectrum potential makes the pyrimidine scaffold, and by extension intermediates like this compound, a continued focus of antiviral drug discovery.

Kinase Inhibitor Research and Analog Library Generation

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Pyrimidine derivatives are prominent in the development of kinase inhibitors. mdpi.com The pyrimidine scaffold serves as an excellent foundation for creating libraries of analog compounds to screen for inhibitory activity against various kinases, such as Aurora kinases and Polo-like kinases (PLK), which are involved in cell cycle regulation. mdpi.com

Many potent kinase inhibitors are based on 2-aminopyrimidine (B69317), 2,4-diaminopyrimidine, and 4-aminopyrimidine (B60600) scaffolds, which can be synthesized from halogenated pyrimidines. mdpi.com For instance, researchers have designed and synthesized 2-aminopyrimidine derivatives as inhibitors of the EGFR C797S mutation, which confers resistance to certain cancer therapies. nih.gov Fused pyrimidine systems, such as furo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, have also been explored as potent kinase inhibitors. researchgate.netacs.org The reactivity of the bromine atom in this compound makes it an ideal starting material for generating these diverse pyrimidine-based libraries for high-throughput screening in kinase inhibitor research.

| Pyrimidine Scaffold | Target Kinase Family | Significance |

|---|---|---|

| 2-Aminopyrimidines | EGFR, Aurora, Polo-like | Forms the basis of many clinical and preclinical kinase inhibitors. mdpi.comnih.gov |

| Furo[2,3-d]pyrimidines | Various Protein Kinases | Act as purine (B94841) bioisosteres with demonstrated inhibitory activity. researchgate.net |

| Thieno[3,2-d]pyrimidines | FAK, FLT3 | Identified as dual inhibitors for treating invasive cancers. acs.org |

| Pyrrolo[2,3-d]pyrimidines | Multiple Tyrosine Kinases | Offers a unique purine-like structure for developing multi-targeted inhibitors. mdpi.com |

Pyrimidine Derivatives as Purine Bioisosteres in Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. Fused pyrimidine systems are widely recognized as bioisosteres of purines, the fundamental components of nucleic acids. researchgate.netjrasb.combohrium.com This structural mimicry allows pyrimidine-based molecules to interact with biological targets that normally bind purines, such as enzymes and receptors, leading to therapeutic effects. mdpi.com

This principle has been successfully applied in the development of various therapeutic agents, particularly in oncology. jrasb.com For example, pyrazolo[3,4-d]pyrimidine scaffolds have been synthesized as purine bioisosteres to create new anticancer agents. bohrium.comnih.gov Similarly, furo[2,3-d]pyrimidines are considered structural analogs of purines and have been developed for their pharmacological actions. researchgate.net The synthesis of these fused heterocyclic systems often relies on appropriately substituted pyrimidine precursors. This compound, with its reactive bromine atom, serves as a key starting material for the construction of these complex, bioisosteric molecules, enabling medicinal chemists to explore new avenues for drug discovery. mdpi.com

Agrochemical Applications: Intermediates for Crop Protection Agents

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. cymitquimica.comlookchem.com The pyrimidine ring is a core component of many active ingredients used in crop protection. The specific substitutions on the pyrimidine ring can be tailored to create molecules with potent herbicidal, fungicidal, or insecticidal properties. The versatility of this compound allows it to be a building block in the synthesis of these specialized agrochemicals. yacooscience.com

Synthesis of Herbicides and Pesticides

The chemical properties of this compound make it suitable for synthesizing a range of crop protection agents. yacooscience.com Its bromine atom can be readily displaced or used in cross-coupling reactions to build more complex molecules with desired biological activities. Pyrimidine derivatives are utilized in the creation of modern herbicides and fungicides. chemimpex.com For example, the herbicide Penoxsulam contains a triazolo[1,5-c]pyrimidine core, demonstrating the importance of this heterocyclic system in agrochemicals. researchgate.net Furthermore, various pyrimidine derivatives have been developed and patented for their use as herbicides. google.com In the realm of fungicides, pyrimidine amine derivatives have been synthesized and shown to be effective for controlling fungal diseases in crops. nih.gov The role of this compound as a foundational chemical intermediate is therefore critical to the production of effective agents for modern agriculture. nbinno.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Analysis of 2-Bromo-5-methoxypyrimidine and its Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS)

Table 1: Predicted HRMS Adducts for this compound

| Adduct Type | m/z |

|---|---|

| [M+H]⁺ | 188.96581 |

| [M+Na]⁺ | 210.94775 |

| [M-H]⁻ | 186.95125 |

| [M+K]⁺ | 226.92169 |

Data sourced from predicted values. uni.lu

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry provides information about a molecule's structure through its fragmentation pattern upon impact with high-energy electrons. For this compound, the molecular ion peak would be expected at m/z 188 and 190, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. docbrown.info

The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for bromo-aromatic compounds typically involve the loss of the bromine atom or the loss of small neutral molecules. miamioh.edulibretexts.org For this compound, likely fragmentation would include:

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 109.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy (B1213986) group could lead to a fragment at m/z 173/175.

Loss of carbon monoxide (CO): Following other fragmentations, the pyrimidine (B1678525) ring could lose CO, a common fragmentation for heterocyclic compounds.

A study of the related compound 2-methoxy-5-(2-pyrimidyl)pyrimidine, which has the same nominal mass, showed a prominent molecular ion peak at m/z 188 (98%) and a base peak at m/z 173, corresponding to the loss of a methyl group. This suggests that the loss of the methyl group from the methoxy substituent is a favorable fragmentation pathway.

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment |

|---|---|

| 188 | [C₅H₅⁷⁹BrN₂O]⁺ (Molecular Ion) |

| 173 | [C₄H₂⁷⁹BrN₂O]⁺ |

| 109 | [C₅H₅N₂O]⁺ |

Fragmentation patterns are predicted based on general principles and data from related compounds. docbrown.infomiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. researchgate.net The absorption bands are characteristic of the chromophores within a molecule. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are π → π* and n → π*. frontiersin.org

Intense absorption bands observed at shorter wavelengths (typically < 330 nm) are generally assigned to π → π* transitions within the pyrimidine ring. frontiersin.org The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are typically of lower intensity and occur at longer wavelengths. A study on 2-amino-4-chloro-6-methoxypyrimidine (B129847) recorded its UV absorption spectrum in the 200-400 nm range, which is typical for such derivatives. researchgate.net The substitution pattern, including the bromo and methoxy groups, influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, analysis of closely related pyrimidine derivatives allows for well-founded predictions of its solid-state characteristics.

The pyrimidine ring in related heterocyclic compounds is typically planar or nearly planar. researchgate.net For instance, in the structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, the pyrimidine ring is essentially planar. researchgate.net It is expected that the pyrimidine core of this compound would also be planar. The methoxy group, however, may exhibit some torsion, with the methyl group likely positioned out of the plane of the pyrimidine ring. In the crystal structure of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine, the dichloropyrimidine and methoxyphenoxy moieties are nearly perpendicular to each other, demonstrating the conformational flexibility of such substituents. iucr.org

The crystal packing of pyrimidine derivatives is governed by a variety of intermolecular interactions. In the absence of strong hydrogen bond donors like amino or hydroxyl groups, the packing of this compound would likely be dominated by weaker interactions. researchgate.net These can include:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atoms of adjacent pyrimidine rings.

π-π stacking: The electron-deficient pyrimidine rings can engage in face-to-face or offset π-π stacking interactions, which are common in the crystal structures of aromatic heterocycles. researchgate.net

C-H···N and C-H···O interactions: Weak hydrogen bonds involving the ring and methoxy C-H groups as donors and the ring nitrogen or methoxy oxygen atoms as acceptors can contribute to the stability of the crystal lattice. iucr.orgcardiff.ac.uk

For example, the crystal structure of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide features C—H···N hydrogen bonds and π–π stacking interactions with a centroid–centroid distance of 3.978 Å. researchgate.net Similarly, the packing of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine is stabilized by short C···N contacts and C—H···π interactions. iucr.org

Analysis of Molecular Conformation and Planarity

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. bohrium.comepstem.netnih.gov These studies provide insights that complement experimental data.

DFT calculations can be used to optimize the molecular geometry and to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net For substituted pyrimidines, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital. epstem.net The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group would be expected to modulate the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. epstem.net For this compound, the nitrogen atoms of the pyrimidine ring would be regions of negative potential (nucleophilic sites), while the areas around the hydrogen atoms would be regions of positive potential.

Furthermore, theoretical studies on halopyrimidines, including 2-bromopyrimidine (B22483) and 5-bromopyrimidine, have been conducted to understand their interaction with low-energy electrons. These calculations identified several shape resonances, which are transient negative ions formed by the capture of an electron into an unoccupied molecular orbital. aip.orgnih.gov For 5-bromopyrimidine, three π* resonances localized on the ring and one σ* resonance along the C-Br bond were found, which is relevant for understanding its reactivity in electron-transfer processes. aip.orgnih.govcollectionscanada.gc.ca

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-(2-pyrimidyl)pyrimidine |

| 2-amino-4-chloro-6-methoxypyrimidine |

| N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide |

| 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine |

| 2-bromopyrimidine |

Quantum Chemical Calculations (e.g., Density Functional Theory)ripublication.comscience.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. ripublication.com It is particularly effective for predicting the properties of organic molecules. DFT calculations, often using functionals like B3LYP, can determine optimized geometries, vibrational frequencies, and electronic properties, providing insights that correlate well with experimental data. science.gov

The first step in computational analysis is typically geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum energy on the potential energy surface. ripublication.commdpi.com For this compound, this calculation would precisely determine the bond lengths, bond angles, and dihedral angles of its ground state. The procedure involves iterative calculations that adjust the geometry until the forces on the atoms are negligible and the total energy is minimized. researchgate.net This optimized structure is crucial as it forms the basis for all subsequent property calculations, such as vibrational frequencies and electronic properties. ripublication.com Energetic analysis provides the total energy of this stabilized structure, a key parameter for comparing the relative stability of different isomers or conformers.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

For this compound, FMO analysis would predict its chemical behavior. The HOMO would likely be distributed over the electron-rich pyrimidine ring and the methoxy group, indicating these are potential sites for electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient parts of the molecule, highlighting sites susceptible to nucleophilic attack. wur.nl In studies on analogous compounds like 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, DFT calculations have been used to determine these orbital energies and predict molecular reactivity and stability. nih.gov

Table 1: Illustrative FMO Parameters from a Study on a Similar Bromo-Substituted Heterocycle Data is illustrative and based on analyses of similar compounds, not this compound itself.

| Parameter | Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 | Indicates electron-donating capability. |

| E_LUMO | -1.2 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 | Suggests high kinetic stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, allowing for the prediction of how it will interact with other species. numberanalytics.comavogadro.cc An MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would show negative potential concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, as these areas have lone pairs of electrons. researchgate.net Positive potential would likely be found around the hydrogen atoms. Such maps are invaluable for understanding non-covalent interactions and predicting sites of chemical reactivity. numberanalytics.com

To quantify the charge distribution predicted by MEP maps, methods for calculating partial atomic charges are used. Mulliken population analysis and Atomic Polar Tensor (APT) charges are two such schemes that partition the molecule's total electron density among its constituent atoms. oatext.com These calculations assign a numerical value for the partial charge on each atom, which is useful for understanding the molecule's polarity and electrostatic interactions. nih.gov In studies of related compounds, Mulliken charge analysis has been performed to understand the charge distribution and its effect on the molecule's properties. nih.govresearchgate.netresearchgate.net For this compound, these calculations would quantify the electron-withdrawing effect of the bromine atom and nitrogen atoms and the electron-donating effect of the methoxy group.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods can accurately calculate vibrational frequencies (IR and Raman spectra). nih.gov The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netscience.gov Theoretical calculations of the UV-Vis spectrum can be performed using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions, including the energies of the HOMO and LUMO. researchgate.net These predicted spectra serve as a powerful tool to aid in the assignment of experimental signals and to confirm the molecular structure.

Analysis of Atomic Charges (e.g., Mulliken, APT)

Molecular Dynamics (MD) Simulations in Drug-Target Interactionsnih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations are instrumental for investigating how a potential drug molecule (a ligand) interacts with its biological target, which is typically a protein or nucleic acid. nih.govarxiv.orgbiorxiv.org

An MD simulation of this compound with a target protein would begin with the optimized structures of both the ligand and the receptor. The simulation would then calculate the forces between the atoms and use Newton's laws of motion to model their dynamic behavior over a specific period, from picoseconds to microseconds. researchgate.net This provides detailed insights into the stability of the drug-target complex, the specific intermolecular interactions (like hydrogen bonds) that maintain binding, and any conformational changes that occur in the protein or the ligand upon binding. arxiv.org By calculating the binding free energy, MD simulations can help predict the affinity of the compound for its target, a critical step in lead optimization and drug design. researchgate.netbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. fortunejournals.com This approach is instrumental in identifying the physicochemical properties that influence a molecule's therapeutic or toxic effects. fortunejournals.com

For pyrimidine derivatives, GQSAR (Group-based QSAR) has been employed to explore the structure-activity relationships for antiviral, antimalarial, and anticancer activities. journalwjbphs.comjournalwjbphs.com These studies construct models based on descriptors for specific substitution sites on the molecule. journalwjbphs.comjournalwjbphs.com For instance, a study on pyrimidine derivatives revealed that descriptors like SLogP (lipophilicity), EState indices (electronic and topological properties), and polarizability are crucial for their biological activities. journalwjbphs.com

In the context of this compound, QSAR models can be developed to predict its potential biological activities by correlating its structural features with observed activities of similar compounds. The models often highlight the importance of hydrophobicity, electronic properties, and molecular size and shape in determining the biological response. journalwjbphs.com The statistical validation of these models is critical, with parameters like r² (coefficient of determination), q² (cross-validated r²), and pred_r² (predicted r²) indicating the model's robustness and predictive power. journalwjbphs.commdpi.com

Table 1: Key Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor | Property Represented | Significance in Biological Activity |

|---|---|---|

| SLogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets in proteins. journalwjbphs.com |

| EState Indices | Electronic and Topological State | Reflects the electronic accessibility and reactivity of different parts of the molecule. journalwjbphs.com |

| Polarizability | Molecular Deformability | Affects non-covalent interactions with biological targets. journalwjbphs.com |

In Silico Ligand-Protein Docking for Drug Discovery

In silico ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netajchem-a.com

For pyrimidine derivatives, molecular docking studies have been used to evaluate their binding affinity to various protein targets. mdpi.com For example, docking simulations of 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine nucleobases have suggested their potential as ligands for viral and bacterial protein receptors. mdpi.com The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. ajchem-a.comfortuneonline.org

In the case of this compound, docking studies can be performed to predict its interaction with specific protein targets. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. nih.gov The analysis of the resulting docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. fortuneonline.org

Table 2: Illustrative Binding Affinities from Docking Studies of Pyrimidine Analogs

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Tacrine Derivatives | Human Acetylcholinesterase | -8.3 to -9.8 | ajchem-a.com |

| Chloroquine/Hydroxychloroquine Analogs | SARS-CoV-2 Target | -5.7 to -6.0 | fortuneonline.org |

Potential Energy Surface (PES) Mapping and Conformational Analysis

A Potential Energy Surface (PES) represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org PES mapping is a computational method used to explore the different conformations of a molecule and the energy barriers between them. chemrxiv.org This analysis is crucial for understanding a molecule's flexibility, stability, and reactivity. um.es

The process involves calculating the energy for a systematic variation of the molecule's dihedral angles and bond lengths. libretexts.org The resulting PES can identify the most stable conformations (energy minima) and the transition states that connect them. libretexts.orgresearchgate.net For a molecule like this compound, conformational analysis can reveal the preferred orientation of the methoxy group relative to the pyrimidine ring.

Computational methods like Density Functional Theory (DFT) are often used to perform these calculations. researchgate.net The insights gained from PES mapping and conformational analysis are valuable for understanding how the molecule might interact with its environment, including biological receptors.

Charge Transfer Analysis within Molecular Systems

Charge transfer analysis provides information about the electron distribution within a molecule and how it changes upon excitation or interaction with other molecules. researchgate.net This analysis is important for understanding a molecule's electronic properties, reactivity, and non-linear optical (NLO) properties.

Methods like Natural Bond Orbital (NBO) analysis can be used to study charge transfer. researchgate.net NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization and hyperconjugative interactions. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also key indicators of charge transfer capabilities within a molecule. researchgate.net For instance, a small HOMO-LUMO energy gap suggests that charge transfer can occur more readily. researchgate.net

In some molecular systems, charge transfer interactions can be significant, as seen in the crystal structure of methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate, where a strong charge-transfer interaction was observed between a carbonyl oxygen and a bromine atom of an adjacent molecule. rsc.org For this compound, analyzing the charge distribution and potential for intramolecular and intermolecular charge transfer can provide a deeper understanding of its chemical behavior and potential applications in materials science.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Emerging Research Frontiers and Future Perspectives

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of 2-bromo-5-methoxypyrimidine and its derivatives has traditionally relied on conventional methods. However, the growing emphasis on green chemistry is driving the exploration of more sustainable and efficient synthetic strategies.

Recent research has focused on the development of one-pot, multicomponent reactions to construct the pyrimidine (B1678525) core. rsc.org For instance, a ZnCl₂-catalyzed three-component coupling reaction of substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been shown to yield 4,5-disubstituted pyrimidines in a single step. rsc.org Another sustainable approach involves the use of pincer complexes, such as PN₅P–Ir–pincer complexes, to catalyze the synthesis of pyrimidines from amidines and alcohols with high efficiency. rsc.org These methods offer advantages in terms of atom economy, reduced waste, and simplified purification processes.

Advanced Material Science Applications of this compound Derivatives

The unique electronic and photophysical properties of pyrimidine derivatives make them attractive candidates for applications in material science. The this compound scaffold serves as a key precursor for creating novel materials with tailored functionalities.

Researchers have synthesized and characterized copper(I) complexes incorporating N-heterocyclic carbene (NHC) ligands derived from this compound. frontiersin.orgfrontiersin.org These complexes exhibit interesting photophysical properties, and theoretical calculations have shown that the electronic nature of substituents on the pyrimidine ring can significantly influence the bond characteristics within the complex. frontiersin.org For example, electron-donating groups can strengthen certain bonds while weakening others, allowing for the fine-tuning of the material's properties. frontiersin.org Such materials have potential applications in areas like organic light-emitting diodes (OLEDs) and sensors. The ability to undergo substitution and coupling reactions makes this compound a versatile building block for more complex organic molecules with specific applications in material science.

Rational Design of Highly Selective and Potent Bioactive Agents

The pyrimidine core is a common feature in many biologically active molecules, and this compound provides a valuable starting point for the rational design of new therapeutic agents. nih.gov The bromine atom at the 2-position is a key functional group that allows for various chemical transformations, including substitution and coupling reactions, enabling the synthesis of a diverse library of derivatives.

Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective inhibitors of biological targets. For example, in the development of endothelin receptor antagonists, derivatives of this compound have been synthesized and evaluated. acs.org These studies have revealed that modifications at the 2-position of the pyrimidine ring can significantly impact the compound's affinity for the target receptors. acs.org Similarly, in the design of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, replacing a phenyl ring with a pyrimidine ring and introducing a methoxy (B1213986) group led to improved potency and metabolic stability. acs.org This highlights the importance of the pyrimidine scaffold in fine-tuning the pharmacological properties of drug candidates.